molecular formula C24H18O8S3 B8772681 Bis-(4-phenylsulfonyloxyphenyl)-sulfone

Bis-(4-phenylsulfonyloxyphenyl)-sulfone

Cat. No. B8772681
M. Wt: 530.6 g/mol
InChI Key: ZMSLNUBSOKBSNP-UHFFFAOYSA-N
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Patent
US04039511

Procedure details

Alternatively, the sulfonyl halide may be reacted with bisphenolate in the first stage in a molar ratio of more than 1:1 to 2:1 under the reaction conditions described. For example, if one mole of disodium-bis-(4-hydroxyphenyl)-sulfone is reacted with 2 moles of benzene sulfochloride, there is obtained bis-(4-phenylsulfonyloxyphenyl)-sulfone, which may then be condensed, in the subsequent polycondensation stage, again with one mole of disodium-bis-(4-hydroxyphenyl)-sulfone to form the polyether. This condensation is preferably carried out in a solvent which has already been used for the synthesis of the alkali metal salt. At a lower excess of sulfonyl halide, e.g. a ratio of from 1.5:1, there are obtained in the first stage mixtures of bis-(4-phenylsulfonyloxyphenol)-sulfone and the sodium salt of 4-(4-phenylsulfonyloxyphenyl-sullfone)-phenol, which may then be condensed with appropriately smaller quantities of disodium-bis-(4-hydroxyphenyl)-sulfone to form the polyethers.
[Compound]
Name
sulfonyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium bis-(4-hydroxyphenyl)-sulfone
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
benzene sulfochloride
Quantity
2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na][Na].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[S:20](Cl)([OH:23])(=[O:22])=O.[CH:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[C:25]1([S:20]([O:3][C:4]2[CH:5]=[CH:6][C:7]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([O:19][S:10]([C:7]4[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=4)(=[O:12])=[O:11])=[CH:15][CH:14]=3)(=[O:12])=[O:11])=[CH:8][CH:9]=2)(=[O:23])=[O:22])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,2.3|

Inputs

Step One
Name
sulfonyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
disodium bis-(4-hydroxyphenyl)-sulfone
Quantity
1 mol
Type
reactant
Smiles
[Na][Na].OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)O
Step Three
Name
benzene sulfochloride
Quantity
2 mol
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under the reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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